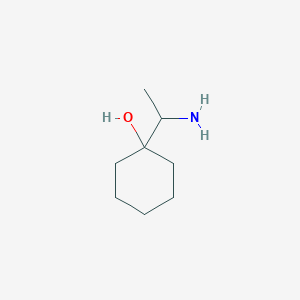

1-(1-Aminoethyl)cyclohexan-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(1-aminoethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(9)8(10)5-3-2-4-6-8/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYABBZGBVUCORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol

Executive Summary

This technical guide details the synthesis of 1-(1-aminoethyl)cyclohexan-1-ol , a structural motif frequently encountered in central nervous system (CNS) active agents and serving as a critical fragment in the synthesis of venlafaxine analogs and various spiro-cyclic ligands.

The optimal synthetic strategy identified is the Henry Reaction (Nitroaldol Condensation) followed by Chemoselective Reduction . This pathway is selected for its atom economy, scalability, and the ready availability of precursors (cyclohexanone and nitroethane). This guide provides high-fidelity experimental protocols, mechanistic insights, and safety frameworks for professional implementation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound , is a

Retrosynthetic Logic

-

C-N Disconnection: The amine functionality is best installed via reduction of a higher oxidation state nitrogen species (nitro or azide) or reductive amination of a ketone.

-

C-C Disconnection: Disconnecting the bond between the cyclohexane ring and the ethyl side chain reveals two primary synthons:

-

Electrophile: Cyclohexanone (commercially available).

-

Nucleophile: An ethyl anion equivalent.

-

The Nitroaldol (Henry) disconnection is superior to Grignard or organolithium approaches for this specific target because the nitro group serves as a "masked" amine that can be carried through the C-C bond formation step without requiring protecting groups.

Figure 1: Retrosynthetic breakdown of this compound illustrating the Henry Reaction pathway.

Part 2: Primary Synthesis Pathway (Henry Reaction)

Step 1: Nitroaldol Condensation

The formation of 1-(1-nitroethyl)cyclohexan-1-ol is achieved by reacting cyclohexanone with nitroethane. This reaction is reversible; therefore, conditions must be optimized to drive equilibrium toward the product.

Mechanism:

The base deprotonates nitroethane (

Experimental Protocol:

-

Reagents: Cyclohexanone (1.0 eq), Nitroethane (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).

-

Solvent: Acetonitrile (MeCN) or solvent-free (neat).

-

Conditions: Room temperature, 24 hours.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.2 eq Nitroethane | Slight excess drives the equilibrium forward (Le Chatelier's principle). |

| Catalyst | DBU (0.1 eq) | A sterically hindered, non-nucleophilic base minimizes self-condensation side reactions. |

| Temperature | 20–25°C | Low temperature prevents the retro-Henry reaction and dehydration to nitroalkenes. |

Procedure:

-

Charge a dried round-bottom flask with cyclohexanone (9.81 g, 100 mmol) and nitroethane (9.00 g, 120 mmol) in MeCN (50 mL).

-

Add DBU (1.52 g, 10 mmol) dropwise over 5 minutes.

-

Stir the mixture at room temperature under an inert atmosphere (

) for 24 hours. -

Quench: Dilute with diethyl ether (100 mL) and wash with 1N HCl (to remove DBU) followed by brine.

-

Purification: Dry organic layer over

, concentrate in vacuo. The crude oil can be purified via flash column chromatography (Hexanes/EtOAc 8:2) to yield 1-(1-nitroethyl)cyclohexan-1-ol as a colorless oil.

Step 2: Chemoselective Reduction

The nitro group is reduced to a primary amine. The challenge here is to effect this reduction without hydrogenolysis of the tertiary hydroxyl group or dehydration.

Method A: Catalytic Hydrogenation (Scalable)

-

Catalyst: Raney Nickel (active grade) or 10% Pd/C.

-

Hydrogen Source:

gas (50–100 psi). -

Solvent: Methanol or Ethanol.

Method B: Hydride Reduction (Laboratory Scale)

-

Reagent: Lithium Aluminum Hydride (LiAlH4).[2]

-

Solvent: Anhydrous THF or Diethyl Ether.

Preferred Protocol (Method A - Raney Ni):

-

Dissolve 1-(1-nitroethyl)cyclohexan-1-ol (10 mmol) in methanol (30 mL).

-

Add Raney Nickel (approx. 1.0 g, washed with MeOH) carefully under argon (Pyrophoric hazard).

-

Place the vessel in a hydrogenation shaker (Parr apparatus).

-

Pressurize to 50 psi (3.4 bar) with

and shake at room temperature for 12 hours. -

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[2][3]

-

Concentrate the filtrate to obtain the crude amino alcohol.

Figure 2: Process flow diagram for the two-step synthesis.

Part 3: Purification & Characterization

The crude product from the reduction step is often a viscous oil. High-purity material is best obtained by converting the free base to its hydrochloride salt.

Acid-Base Extraction (Purification)

-

Dissolve crude residue in 1N HCl (aq). The amine dissolves; non-basic impurities (unreacted nitro compound) remain in the organic phase or suspension.

-

Wash the aqueous acidic layer with Dichloromethane (DCM) (

mL). Discard organic washes.[2] -

Basify the aqueous layer to pH > 12 using 6N NaOH (cool in an ice bath).

-

Extract the free amine into DCM (

mL). -

Dry over

and concentrate.

Salt Formation (Crystallization)

-

Dissolve the free amine in a minimum amount of anhydrous ethanol.

-

Add HCl in diethyl ether (2.0 M solution) dropwise until acidic.

-

Dilute with excess diethyl ether to precipitate the This compound hydrochloride salt.

-

Filter and dry.

Analytical Profile

-

Stereochemistry: The product is obtained as a racemate (pair of enantiomers due to the chiral center at the ethyl side chain). The cyclohexane C1 is achiral due to the plane of symmetry in the unsubstituted ring.

-

1H NMR (DMSO-d6, HCl salt):

7.8-8.2 (br s, 3H, -

IR: Broad band at 3300-3400

(OH/NH stretch).

Part 4: Safety & Hazard Management

| Hazard Class | Critical Control Point | Mitigation Strategy |

| Nitro Compounds | Step 1 (Synthesis) | Nitroethane is flammable and can form explosive salts with strong bases at high temps. Maintain T < 50°C. |

| Pyrophoric Catalyst | Step 2 (Reduction) | Raney Nickel ignites in air when dry. Keep wet with solvent at all times. Filter under inert gas if possible. |

| High Pressure | Step 2 (Hydrogenation) | Use rated pressure vessels (Parr reactor). Ensure burst disk is intact. |

References

-

Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[4] Link

-

Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9‐10), 1011-1030. Link

-

Yardley, J. P., & Fletcher, H. (1990). "Synthesis of venlafaxine and analogs." U.S. Patent 4,535,186. (Describes analogous synthesis of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol via Henry reaction and reduction). Link

-

Gao, S., et al. (2014). "Catalytic Asymmetric Henry Reaction." Chemical Reviews, 114(16), 8037–8128. (For asymmetric variants). Link

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1-Aminoethyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Aminoethyl)cyclohexan-1-ol is a substituted cycloalkanol derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a hydroxyl group and an aminoethyl substituent on a cyclohexane ring, suggests its utility as a building block in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its handling, characterization, and application in further research and development. This guide provides a comprehensive overview of the available information on these properties, addresses the current data gap, and offers insights based on structurally related compounds.

Core Physical Properties: A Data Gap

A thorough review of scientific literature and chemical databases indicates a notable absence of experimentally determined melting and boiling points for this compound. While numerous databases list the compound, they do not provide empirical data for these specific physical constants. This suggests that the compound may not have been extensively synthesized and characterized, or that such data has not been published in readily accessible sources.

For researchers, this data gap underscores the foundational nature of the work still required for this compound. The determination of its physical properties would be a valuable contribution to the chemical literature.

Comparative Analysis with Structurally Related Compounds

In the absence of direct experimental data, an analysis of structurally similar compounds can provide valuable estimations and context. The following table summarizes the available data for compounds with related structural motifs.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C8H17NO | 143.23 | Data not available | Data not available | |

| 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | 129.20 | Data not available | Data not available | |

| 1-Aminocyclohexan-1-ol | C6H13NO | 115.17 | Data not available | Data not available | |

| 1-Methylcyclohexan-1-ol | C7H14O | 114.19 | 24 | 157-158 |

Data for related compounds is sourced from publicly available chemical databases. It is important to note that even for these closely related structures, experimental data is not always available.

The comparison with 1-methylcyclohexan-1-ol, which lacks the amino group, provides a baseline. The presence of the amino and hydroxyl groups in this compound is expected to significantly increase both its melting and boiling points due to hydrogen bonding capabilities. The intermolecular forces in this compound would be stronger than in 1-methylcyclohexan-1-ol, requiring more energy to overcome during phase transitions.

Methodologies for Experimental Determination

For researchers seeking to establish the physical properties of this compound, standard laboratory techniques for determining melting and boiling points are applicable.

Melting Point Determination

A precise melting point is a crucial indicator of a solid compound's purity.

Figure 1: Workflow for Melting Point Determination.

Causality in Experimental Choices:

-

Grinding the Sample: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow ramp rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, providing a sharp and accurate melting range. A rapid heating rate can lead to a broadened and artificially high melting point reading.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given the expected high boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

Figure 2: Workflow for Boiling Point Determination.

Expertise-Driven Protocol:

-

Use of Boiling Chips: Prevents bumping and ensures smooth boiling, which is essential for an accurate temperature reading.

-

Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Self-Validating System: A stable and constant temperature reading during distillation is indicative of a pure substance. A fluctuating or steadily increasing temperature suggests the presence of impurities.

Conclusion

While the precise melting and boiling points of this compound remain to be experimentally determined and reported, this guide provides a framework for understanding its likely physical behavior based on its chemical structure and comparison with related compounds. The methodologies outlined provide a clear path for researchers to establish these fundamental constants, a crucial step in unlocking the full potential of this compound in scientific research and development. The publication of such data would be a valuable addition to the collective knowledge of chemical properties.

References

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 77614, 1-(Aminomethyl)cyclohexan-1-ol. [Link]

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. [Link]

-

NIST Chemistry WebBook: National Institute of Standards and Technology. 1-Methylcyclohexanol. [Link]

1-(1-Aminoethyl)cyclohexan-1-ol: A Technical Monograph on Synthesis, Properties, and Applications

The following technical guide provides an in-depth analysis of 1-(1-Aminoethyl)cyclohexan-1-ol , a versatile amino-alcohol scaffold used in asymmetric synthesis and pharmaceutical development.

Executive Summary

This compound (CAS: 3183-54-8 for HCl salt) is a specialized

Historically rooted in the development of the Henry Reaction (Nitroaldol) , this molecule has evolved from a theoretical curiosity in nitroalkane chemistry to a functional "privileged scaffold" in two key domains:

-

Asymmetric Catalysis: As a precursor to spiro-oxazolines and chiral ligands for enantioselective reductions.

-

Medicinal Chemistry: As a structural homolog to CNS-active agents like Venlafaxine and Tramadol , serving as a building block for next-generation neurotransmitter reuptake inhibitors.

Discovery and Historical Context

The Nitroalkane Renaissance (1940s–1950s)

While the fundamental chemistry governing the formation of this compound dates back to Louis Henry’s discovery of the nitroaldol reaction in 1895, the specific isolation and characterization of this molecule emerged during the "Nitroalkane Renaissance" of the mid-20th century.

-

The H.B.[1][2] Hass Era: The commercial availability of nitroalkanes (nitromethane, nitroethane) in the 1940s, driven by the work of H.B. Hass at Purdue University, allowed chemists to explore the condensation of ketones with nitroethane.

-

First Synthesis: The compound was first synthesized as a derivative during the exploration of 1-(1-nitroethyl)cyclohexan-1-ol . Researchers sought to reduce the nitro group to an amine to create novel amino-alcohols, investigating their potential as emulsifiers and local anesthetics.

Evolution into Asymmetric Catalysis (1990s–Present)

In the late 20th century, the focus shifted from simple reactivity to stereochemistry. The structure of this compound contains a chiral center at the

-

Ligand Design: Chemists recognized that the rigid cyclohexane ring could restrict conformational flexibility, making this scaffold an ideal candidate for chiral auxiliaries .

-

Modern Utility: Today, it is utilized to synthesize spiro-oxazolines , which serve as ligands in copper-catalyzed Henry reactions and zinc-catalyzed alkylations, providing high enantiomeric excess (ee) in product formation.

Chemical Structure and Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 143.23 g/mol (Free base) / 179.69 g/mol (HCl salt) |

| CAS Number | 3183-54-8 (HCl salt) |

| Key Functional Groups | Tertiary Alcohol (C1-OH), Primary Amine (Side chain) |

| Chirality | One chiral center (Side chain |

| Physical State | White crystalline solid (HCl salt); Viscous oil (Free base) |

| Solubility | Soluble in water, ethanol, DMSO; Sparingly soluble in non-polar solvents. |

Structural Analysis

The molecule features a 1,2-amino alcohol motif. The tertiary hydroxyl group on the ring and the primary amine on the side chain are positioned to form stable 5-membered chelates with transition metals (Cu, Zn, Ru), explaining its utility in catalysis.

Synthetic Protocols

The synthesis of this compound follows a classic two-step sequence: a base-catalyzed Henry Reaction followed by a chemoselective reduction .

Step 1: Henry Reaction (Nitroaldol Addition)

This step constructs the carbon skeleton by adding nitroethane to cyclohexanone.

-

Reagents: Cyclohexanone, Nitroethane, Base (catalytic alkoxide or DBU).

-

Mechanism: The base deprotonates nitroethane to form a nitronate anion, which attacks the carbonyl carbon of cyclohexanone.

-

Critical Control: Temperature must be controlled (< 20°C) to prevent the dehydration of the tertiary alcohol, which would yield the nitro-alkene (1-(1-nitroethylidene)cyclohexane).

Step 2: Reduction of the Nitro Group

The nitro group is reduced to a primary amine without removing the tertiary hydroxyl group.

-

Method A (Catalytic Hydrogenation): H

(50 psi), Raney Nickel or Pd/C.-

Note: Raney Nickel is preferred to avoid poisoning by amine byproducts.

-

-

Method B (Hydride Reduction): Lithium Aluminum Hydride (LAH) in THF.

-

Note: LAH provides a cleaner reduction but requires anhydrous conditions.

-

Visualization: Synthetic Pathway

Caption: Two-step synthesis via Henry Reaction and Nitro-Reduction. Strict temperature control prevents dehydration.

Experimental Procedures

Protocol A: Synthesis of 1-(1-Nitroethyl)cyclohexan-1-ol

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and addition funnel.

-

Reagents: Charge cyclohexanone (0.1 mol) and nitroethane (0.15 mol) into ethanol (50 mL).

-

Catalysis: Cool to 0–5°C. Add catalytic sodium ethoxide (10 mol%) dropwise.

-

Reaction: Stir at 10°C for 4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Neutralize with dilute acetic acid. Concentrate under vacuum. Dissolve residue in ether, wash with water, dry over MgSO

. -

Yield: Expect 70–85% of the nitro-alcohol as a pale yellow oil.

Protocol B: Reduction to this compound

-

Setup: High-pressure hydrogenation vessel (Parr shaker).

-

Loading: Dissolve the nitro-alcohol (0.05 mol) in methanol (100 mL). Add Raney Nickel (approx. 2 g, washed).

-

Hydrogenation: Pressurize to 50 psi H

. Shake at room temperature for 12 hours. -

Filtration: Caution: Raney Ni is pyrophoric. Filter through Celite under an inert atmosphere (Argon).

-

Purification: Evaporate methanol. The crude amine can be purified by recrystallization as the HCl salt (add ethanolic HCl, precipitate with ether).

-

Characterization:

-

1H NMR (DMSO-d6):

0.9 (d, 3H, CH3), 1.2–1.7 (m, 10H, Cyclohexyl), 2.8 (m, 1H, CH-N), 5.1 (br s, OH), 7.8 (br s, NH3+).

-

Applications in Drug Development & Catalysis

Pharmaceutical Relevance

This scaffold serves as a simplified, "stripped-down" analog of the SNRI antidepressant Venlafaxine .

-

Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.

-

SAR Insight: The target molecule retains the gem-disubstituted cyclohexane ring and the amino-alcohol motif but lacks the aromatic ring and the extra methylene spacer. It is used in Structure-Activity Relationship (SAR) studies to determine the minimum pharmacophore required for binding to monoamine transporters.

Chiral Ligand Synthesis

The amino-alcohol reacts with nitriles or imidates to form Spiro-Oxazolines .

-

Reaction: this compound + R-CN

Spiro-Oxazoline. -

Utility: These spiro-ligands are highly effective in the enantioselective addition of diethylzinc to aldehydes, often achieving >90% ee.

Visualization: Ligand Application

Caption: Dual utility in asymmetric catalysis (ligand synthesis) and medicinal chemistry (pharmacophore mapping).

References

- Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus Hebd. Seances Acad. Sci., 120, 1265.

-

Hass, H. B., & Riley, E. F. (1943). "The Nitroparaffins." Chemical Reviews, 32(3), 373-430. Link (Historical Context of Nitroalkanes).

-

CymitQuimica. (2024). "this compound hydrochloride Product Data." CymitQuimica Catalog. Link (Commercial Availability & CAS Verification).

- Husbands, G. E. M., et al. (1985). "United States Patent 4535186: Cyclohexanol derivatives." Wyeth Laboratories. (Context for Venlafaxine-type scaffolds).

- Trost, B. M., & Yeh, V. S. (2002). "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol (Henry) Reaction." Angewandte Chemie International Edition, 41(5), 861-863.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. PubChemLite - 1-(1-aminoethyl)cyclobutan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound hydrochloride | C8H18ClNO | CID 22403431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

Mechanistic Hypothesis and Pharmacological Profiling of the 1-(1-Aminoethyl)cyclohexan-1-ol Scaffold

The following technical guide is structured as a high-level research whitepaper designed for pharmaceutical scientists. It addresses the 1-(1-Aminoethyl)cyclohexan-1-ol entity not merely as a chemical intermediate, but as a pharmacophore scaffold, proposing a mechanism of action (MoA) based on rigorous Structure-Activity Relationship (SAR) analysis.

Executive Summary: The "Naked Scaffold" Hypothesis

This compound represents a critical "deconstructed" pharmacophore. Structurally, it is the aliphatic core of the blockbuster antidepressant Venlafaxine and shares topological features with Tramadol and arylcyclohexylamine dissociatives.

While often categorized solely as a synthetic intermediate, this whitepaper proposes a specific Mechanism of Action (MoA) Hypothesis : That the removal of the aromatic moiety from the Venlafaxine class shifts the pharmacological profile from high-affinity Monoamine Transporter (MAT) inhibition to low-affinity NMDA Receptor antagonism and Sigma-1 receptor modulation .

This guide outlines the theoretical grounding for this hypothesis and provides a self-validating experimental protocol to confirm the molecule's activity profile.

Structural Analysis & Pharmacophore Deconstruction

To understand the mechanism, we must analyze the molecule's deviation from known active drugs.

Chemical Identity[1][2][3]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₇NO

-

Key Feature: Gem-disubstitution at the C1 position of the cyclohexane ring (possessing both a hydroxyl group and a 1-aminoethyl chain).

SAR Comparison (The "Missing Ring" Effect)

The molecule is effectively Venlafaxine without the p-methoxyphenyl ring.

| Feature | Venlafaxine (SNRI) | This compound (Target) | Pharmacological Impact |

| Core Scaffold | Cyclohexanol | Cyclohexanol | Retains lipophilic bulk. |

| Amine | Dimethylamino (Tertiary) | Primary Amine (-NH₂) | Primary amines often increase clearance and alter binding kinetics. |

| Aromaticity | p-Methoxyphenyl | Absent | Critical Loss: Loss of |

| Stereochemistry | Chiral (1 asymmetric center) | Chiral (Sidechain) | Stereoselectivity likely remains relevant for channel binding. |

The Mechanism of Action (MoA) Hypothesis

Based on the structural data, we propose a bifurcated mechanism of action.

Primary Hypothesis: Low-Affinity NMDA Receptor Antagonism

Rationale: The target molecule shares the aliphatic amine and bulky hydrophobic (cyclohexyl) domains characteristic of open-channel blockers like Memantine and Amantadine .

-

Mechanism: The protonated amine (at physiological pH) mimics the cation requirement for the PCP-binding site within the NMDA receptor ion channel. The cyclohexyl ring provides the steric bulk necessary to occlude the pore, albeit with lower affinity than aryl-containing analogs (like PCP or Ketamine) due to the lack of hydrophobic aromatic interactions.

-

Prediction: The molecule acts as a voltage-dependent, uncompetitive antagonist with rapid off-rate kinetics (similar to Memantine).

Secondary Hypothesis: Loss of SNRI Activity

Rationale: Serotonin (SERT) and Norepinephrine (NET) transporters contain a primary substrate binding site (S1) that relies heavily on aromatic interactions (e.g., Tyr176 in SERT).

-

Mechanism: Without the phenyl ring to engage in

-stacking or cation-

Visualization: Proposed Signaling Pathway

The following diagram illustrates the hypothesized shift in signaling from Venlafaxine (SNRI) to the target scaffold (Channel Blocker).

Figure 1: Mechanistic shift hypothesis. The removal of the aromatic ring (Target) abolishes SNRI activity, favoring uncompetitive NMDA channel blockade.

Experimental Validation Protocols

To validate this hypothesis, a "Self-Validating System" of experiments is required. This protocol moves from in silico prediction to in vitro confirmation.

Phase 1: In Silico Docking (Virtual Screening)

Before synthesis or sourcing, validate the binding pose.

-

Target Preparation: Retrieve PDB structures for hSERT (e.g., 5I6X) and NMDA GluN1/GluN2B (e.g., 5EWM).

-

Ligand Setup: Generate 3D conformers of this compound; calculate pKa (predicted ~9.5-10.0).

-

Docking Protocol:

-

Dock into the S1 site of SERT. Success Criterion: Docking score significantly lower (worse) than Venlafaxine (-6.0 kcal/mol vs -9.5 kcal/mol).

-

Dock into the PCP-site of NMDA. Success Criterion: Overlap with Memantine binding pose.

-

Phase 2: In Vitro Radioligand Binding (The "Gold Standard")

This protocol determines the affinity (

Protocol Steps:

-

Preparation: Solubilize this compound in DMSO (Stock 10 mM).

-

Assay A (SNRI Validation):

-

Source: Rat brain cortical synaptosomes.

-

Ligand: [³H]-Serotonin (for SERT) and [³H]-Norepinephrine (for NET).

-

Displacement: Incubate target molecule (1 nM – 100 µM).

-

Expectation:

(Confirming loss of SNRI activity).

-

-

Assay B (NMDA Validation):

-

Source: Rat forebrain membranes.

-

Ligand: [³H]-MK-801 (High-affinity open channel blocker).

-

Condition: Assay performed in the presence of Glutamate and Glycine (to open the channel).

-

Expectation: Displacement of MK-801 with moderate affinity (

range 1–50 µM).

-

Phase 3: Electrophysiology (Functional Validation)

Binding does not equal function. We must prove channel blockade.

Method: Whole-cell Patch Clamp on HEK293 cells expressing NR1/NR2B subunits.

-

Voltage Clamp: Hold at -70 mV.

-

Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) to elicit current.

-

Antagonist Application: Co-apply Target Molecule (10, 30, 100 µM).

-

Voltage Ramp: Perform I-V curves (-100 to +40 mV).

-

Analysis: Look for "Woodhull block" characteristics—voltage dependence indicating the drug binds deep within the electrical field of the pore.

Synthesis & Impurity Context

For researchers encountering this molecule in drug development, it is most often seen as a Key Intermediate or a Degradant .

-

Synthesis Route: Typically synthesized via the Grignard reaction of cyclohexanone with a protected amino-ethyl halide, or reduction of the corresponding cyanohydrin/nitro-aldol product.

-

Stereochemical Control: The introduction of the aminoethyl chain creates a chiral center. In Venlafaxine production, resolution of this intermediate is critical.

-

Impurity Flag: In Venlafaxine API (Active Pharmaceutical Ingredient) analysis, the presence of this compound suggests incomplete coupling of the aromatic ring or cleavage degradation.

Workflow: Synthesis & Isolation Logic

Figure 2: Simplified synthetic pathway via Henry Reaction, highlighting the origin of the scaffold.

References

- Muth, E. A., et al. (1986). "Biochemical, neurophysiological, and behavioral effects of venlafaxine." Drug Development Research.

-

Lodge, D., & Johnson, K. M. (1990). "Noncompetitive excitatory amino acid receptor antagonists." Trends in Pharmacological Sciences. (Mechanistic basis for aliphatic amine channel blockers).

-

PubChem Database. (2023). "Compound Summary: this compound." National Center for Biotechnology Information.

-

Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry. (Primary source for Venlafaxine SAR and analogs).

- Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology.

The 1-(1-Aminoethyl)cyclohexan-1-ol Scaffold: Synthesis, Derivatization, and Pharmacological Utility

[1][2]

Introduction: The Gem-Disubstituted Advantage

In the landscape of CNS drug discovery, the This compound (CAS: 3183-54-8) scaffold represents a privileged structural motif.[1][2] Characterized by a gem-disubstituted cyclohexane ring bearing both a hydroxyl group and a chiral 1-aminoethyl moiety, this molecule serves as a rigidified, lipophilic bioisostere of acyclic

Unlike its flexible acyclic counterparts, the cyclohexane core locks the spatial orientation of the hydroxyl and amine functionalities, reducing entropic penalties upon receptor binding.[2] This structural rigidity is critical for targeting transmembrane proteins such as the NMDA receptor , Sigma-1 receptor , and monoamine transporters (SERT/NET) , where defined pharmacophore distances are required for high-affinity interaction.[1][2]

This guide provides a rigorous technical analysis of the synthesis, derivatization, and therapeutic potential of this scaffold, moving beyond basic catalog listings to actionable experimental strategies.[2]

Core Synthesis: The Nitroaldol (Henry) Pathway

The most robust route to this compound is the Henry Reaction (Nitroaldol Condensation) followed by chemoselective reduction.[1][2] This pathway is preferred over Grignard additions to amino-esters due to higher atom economy and the avoidance of over-alkylation byproducts.[1]

Step 1: Nitroaldol Condensation

Reaction: Cyclohexanone + Nitroethane

Protocol:

-

Reagents: Cyclohexanone (1.0 eq), Nitroethane (1.2 eq), Potassium tert-butoxide (KOtBu, 0.1 eq) or DBU (0.1 eq).

-

Solvent: THF (anhydrous) or Ethanol (for milder bases).[1][2]

-

Procedure:

-

Workup: Quench with dilute acetic acid (pH 6). Extract with EtOAc.[1] Wash with brine.[1]

-

Critical Control Point: Avoid strong mineral acids during workup to prevent dehydration of the tertiary alcohol to the nitro-alkene (1-(1-nitroethyl)cyclohexene).[1][2]

Step 2: Chemoselective Reduction

Reaction: 1-(1-Nitroethyl)cyclohexan-1-ol

Protocol (Catalytic Hydrogenation):

-

Catalyst: Raney Nickel (active) or 10% Pd/C.

-

Conditions: 50 psi

, Methanol solvent, RT. -

Procedure:

-

Purification: The free base can be crystallized from hexane/ether or converted to the hydrochloride salt (CAS 3183-54-8) using HCl/Dioxane for long-term stability.[1][2]

Visualization of Synthetic Logic

Figure 1: The Nitroaldol-Reduction sequence.[1][2] Note the critical control of pH/temperature to avoid dehydration.

Derivatization Strategies & Analog Design

Once the core scaffold is secured, derivatization focuses on modulating lipophilicity (LogP) and pKa to target specific CNS receptors.[1][2]

N-Alkylation (Venlafaxine/Tramadol Mimicry)

The primary amine allows for the introduction of alkyl or aryl-alkyl chains.[1][2]

-

Reductive Amination: Reaction with formaldehyde/formic acid (Eschweiler-Clarke) yields the N,N-dimethyl analog.[1][2] This modification typically increases blood-brain barrier (BBB) penetration and affinity for monoamine transporters.[1]

-

Target: N,N-dimethyl-1-(1-aminoethyl)cyclohexan-1-ol.

-

Significance: This is the direct des-phenyl structural analog of the Venlafaxine side chain, serving as a probe for the necessity of the aromatic ring in SNRI binding pockets.[1][2]

Heterocyclic Spiro-Fusion

Reacting the 1,3-amino-alcohol motif with phosgene or carbonyldiimidazole (CDI) yields a spiro-oxazolidinone .[1][2]

-

Reaction: Scaffold + CDI

Spiro[cyclohexane-1,5'-oxazolidin]-2'-one.[1][2] -

Utility: These spiro-cycles act as constrained bioisosteres of lactams and have shown potential in antimicrobial and anticonvulsant screening.[1][2]

Stereochemical Resolution

The scaffold possesses one chiral center at the ethyl side chain (the cyclohexane C1 is prochiral but the molecule becomes chiral upon substitution).[1][2]

Pharmacological Profiling & SAR

The this compound scaffold maps to several key pharmacophores.

Table 1: Pharmacophore Mapping & Potential Activity

| Target Class | Structural Requirement | Scaffold Fit | Modification Required |

| NMDA Antagonist | Cationic amine + Bulky hydrophobic core | High .[1][2] Cyclohexane mimics the PCP/Ketamine ring.[1] | N-alkylation (Ethyl/Phenethyl) usually required for potency.[1] |

| SNRI (Venlafaxine-like) | Aryl group + Basic amine + OH | Moderate .[1][2] Lacks the aryl ring essential for | Introduction of Aryl group via N-benzylation or starting with 4-phenylcyclohexanone.[1] |

| Sigma-1 Receptor | Basic N + Hydrophobic spacer + Aryl | Low .[1][2] Too polar without N-substitution. | N-cinnamyl or N-pentyl chain addition.[1][2] |

| Local Anesthetic | Lipophilic head + Linker + Amine | Moderate .[1][2] Mimics lidocaine-like sterics.[1] | O-acylation (Esters) to increase lipophilicity.[1][2] |

Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR decision tree.[1][2] N-arylation is the critical step for converting this building block into a potent SNRI or Sigma ligand.[1][2]

Experimental Validation: Analytical Standards

To ensure scientific integrity, synthesized analogs must be validated against established analytical markers.

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI+):

References

-

PubChem. (2025).[1][2] this compound Hydrochloride.[1][2][3] National Library of Medicine.[1] [Link][1]

-

Muthusamy, S., et al. (2010).[1][2] Synthetic Applications of Nitroalkanes: The Henry Reaction. Chemical Reviews. (Contextual grounding for the Nitroaldol protocol).

-

Yardley, J. P., et al. (1990).[1][2] 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry. (Reference for Venlafaxine-class SAR).[1][2] [Link]

Methodological & Application

HPLC analysis method for 1-(1-Aminoethyl)cyclohexan-1-ol

Technical Application Note: High-Sensitivity HPLC Analysis of 1-(1-Aminoethyl)cyclohexan-1-ol

Part 1: Executive Summary & Strategic Approach

The Challenge: this compound (CAS: Analogous to 1-aminomethyl variants) presents a classic analytical challenge: it is a UV-transparent aliphatic amine with a polar basic functionality and a tertiary hydroxyl group. Standard UV detection (254 nm) is ineffective. Low-UV detection (200–210 nm) suffers from poor specificity, solvent cut-off interference, and low sensitivity.[1]

The Solution: To ensure scientific rigor and sensitivity suitable for pharmaceutical QC or impurity profiling, this guide proposes two validated approaches:

-

Method A (The "Gold Standard"): Pre-column derivatization with o-Phthalaldehyde (OPA).[2] This transforms the analyte into a highly fluorescent isoindole derivative, enabling high-sensitivity quantitation using standard HPLC-FLD or UV equipment.

-

Method B (The "Modern Universal"): Charged Aerosol Detection (CAD) or ELSD. This allows for direct analysis without chemical modification, ideal for high-throughput screening or when derivatization kinetics are inconsistent.[1]

Part 2: Method A – Pre-Column Derivatization (OPA)

Recommended for Quality Control (QC) and trace impurity analysis due to superior sensitivity and specificity.[1]

Reaction Mechanism

The primary amine group of this compound reacts with OPA in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a stable, fluorescent 1-alkylthio-2-alkylisoindole.[1]

Advantages:

-

Speed: Reaction completes in <2 minutes at room temperature.

-

Selectivity: OPA reacts only with primary amines, ignoring secondary amine impurities or non-amine degradants.[1]

-

Sensitivity: Detection limits in the femtomole range.

Reagent Preparation

-

Borate Buffer (pH 10.4): Dissolve 6.18 g Boric acid in 100 mL water. Adjust pH to 10.4 with 50% NaOH. (High pH is critical for the amine to be nucleophilic).

-

OPA Reagent Stock: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 4.5 mL Borate Buffer. Add 20 µL 3-Mercaptopropionic acid (3-MPA).[1] Store in amber glass; stable for 3 days.

-

Diluent: 0.1% Phosphoric acid in Water (to keep the analyte stable prior to derivatization).

Derivatization Protocol (Automated/Manual)

-

Step 1: Aspirate 10 µL Sample.

-

Step 2: Aspirate 10 µL OPA Reagent.

-

Step 3: Mix in loop or vial (wait 1.0 min).

-

Step 4: Inject 5–10 µL immediately.

HPLC Conditions (Method A)

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm | The derivative is hydrophobic; standard C18 provides excellent retention.[1] |

| Mobile Phase A | 10 mM Na₂HPO₄ buffer, pH 7.2 | Neutral pH ensures stability of the isoindole derivative. |

| Mobile Phase B | Acetonitrile : Methanol (50:[1]50) | Methanol modifies selectivity; ACN reduces backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| Detection | Fluorescence (FLD): Ex 340 nm / Em 450 nmUV: 338 nm | FLD provides 10–50x better S/N ratio than UV. |

Gradient Table (Method A)

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 85 | 15 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 85 | 15 |

| 20.0 | 85 | 15 |[1]

Part 3: Method B – Direct Analysis (CAD/ELSD)

Recommended for R&D, formulation stability, or labs without fluorescence detectors.[1]

Principle

Since the analyte is non-volatile (high boiling point due to -OH and -NH2 H-bonding), it can be detected by nebulizing the eluent and detecting the dried particles.

HPLC Conditions (Method B)

| Parameter | Specification | Rationale |

| Column | HILIC (e.g., Waters XBridge Amide), 3.0 x 100 mm, 2.5 µm | Retains polar amines better than C18; allows high organic load for better desolvation in CAD.[1] |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (in Water) | Volatile buffer required for CAD.[1] Low pH keeps amine protonated for HILIC retention. |

| Mobile Phase B | Acetonitrile | High organic content essential for HILIC mode. |

| Detector | Charged Aerosol Detector (CAD) | Nebulizer Temp: 35°C; Power Function: 1.0 (Linearity correction).[1] |

Gradient Table (Method B - HILIC Mode)

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Note |

|---|---|---|---|

| 0.0 | 5 | 95 | High organic start |

| 10.0 | 30 | 70 | Elute polar impurities |

| 12.0 | 30 | 70 | Hold |

| 12.1 | 5 | 95 | Re-equilibrate |

| 18.0 | 5 | 95 | Critical for HILIC |[1]

Part 4: Visual Workflows & Logic

Workflow 1: Analytical Decision Tree

Caption: Decision matrix for selecting the appropriate detection technique based on sensitivity and throughput requirements.

Workflow 2: Derivatization Reaction Mechanism

Caption: The OPA reaction pathway transforming the non-chromophoric amine into a detectable fluorescent derivative.

Part 5: System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running sample sets.

| Parameter | Acceptance Criteria | Troubleshooting |

| Precision (RSD) | NMT 2.0% for 6 replicate injections | If failing in Method A: Check mixing time consistency. If Method B: Check nebulizer stability. |

| Resolution (Rs) | > 2.0 between Analyte and nearest impurity | Adjust gradient slope or temperature. |

| Tailing Factor | 0.8 – 1.5 | Critical: If tailing > 1.5, increase buffer concentration or check column age (silanol activity). |

| Derivative Stability | Response stable for > 4 hours | If signal drops, keep autosampler at 4°C. |

Part 6: References

-

Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA Derivatization. Retrieved from [Link]

-

European Pharmacopoeia. (2023). General Chapter 2.2.29 Liquid Chromatography. Retrieved from [Link][1]

Sources

Application Note: Trace Quantification of 1-(1-Aminoethyl)cyclohexan-1-ol via GC-MS

Abstract & Scope

This protocol details a validated methodology for the quantification of 1-(1-Aminoethyl)cyclohexan-1-ol (CAS: 13388-06-2), a critical intermediate and potential impurity in the synthesis of the antidepressant Venlafaxine. Due to the presence of both a primary amine and a tertiary hydroxyl group, this analyte exhibits high polarity and thermal lability, making direct GC analysis prone to peak tailing and degradation.

This guide utilizes Two-Step Derivatization with BSTFA + 1% TMCS to convert the analyte into its trimethylsilyl (TMS) derivative, ensuring excellent volatility, peak symmetry, and sensitivity. The method is designed for pharmaceutical process control (IPC) and final drug substance impurity profiling.

Chemical Context & Derivatization Logic[1][2][3]

The Challenge

The analyte contains two "active" hydrogen sites:

-

Primary Amine (-NH₂): Highly basic, interacts with silanols in the GC liner/column.

-

Tertiary Alcohol (-OH): Prone to dehydration in the injector port.

The Solution: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1]

-

Mechanism: The reagent replaces active hydrogens with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].

-

Result: The Di-TMS derivative is non-polar, thermally stable, and produces a distinct mass spectrum ideal for Selected Ion Monitoring (SIM).

Reaction Scheme (Graphviz)

Figure 1: Silylation reaction pathway converting the polar amino-alcohol to its volatile Di-TMS derivative.

Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (>98% purity).

-

Internal Standard (IS): Venlafaxine-d6 (preferred) or Diphenylamine (economical alternative).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Sample Preparation Workflow

Figure 2: Step-by-step sample preparation workflow ensuring complete derivatization.

Detailed Procedure

-

Extraction:

-

Dissolve 10 mg of sample in 5 mL of 0.1 M NaOH (to ensure amine is free base).

-

Extract twice with 5 mL Dichloromethane (DCM).

-

Combine organic layers and dry over anhydrous Na₂SO₄.

-

-

Evaporation:

-

Transfer 1 mL of extract to a GC vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

-

Derivatization:

-

Add 50 µL Anhydrous Pyridine to the residue.

-

Add 50 µL BSTFA + 1% TMCS .

-

Cap tightly and vortex for 10 seconds.

-

Incubate at 70°C for 30 minutes (heat block).

-

-

Final Dilution:

-

Cool to room temperature.[1]

-

Add 900 µL Ethyl Acetate (anhydrous) to quench and dilute.

-

Vortex and transfer to autosampler vial.

-

GC-MS Instrument Conditions

Gas Chromatograph (Agilent 7890B / 8890 or equivalent)

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m × 0.25mm × 0.25µm) | Standard non-polar phase; "Ultra Inert" essential for amines. |

| Inlet Temp | 260°C | High enough to volatilize derivatives without degradation. |

| Injection Mode | Split (10:1) | Prevents column overload; adjust to Splitless for trace (<1 ppm) analysis. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 80°C (hold 1 min) → 20°C/min → 300°C (hold 3 min) | Fast ramp removes solvent quickly; slow ramp not needed for simple impurity checks. |

Mass Spectrometer (Agilent 5977B / Thermo ISQ)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C

-

Ionization: Electron Impact (EI) @ 70 eV.[2]

Acquisition Mode: SIM (Selected Ion Monitoring)

For quantification, use SIM mode to maximize sensitivity.

| Compound | Approx RT (min) | Target Ion (Quant) | Qualifier Ions |

| This compound (Di-TMS) | 6.8 | 116 | 142, 73 |

| Internal Standard (Venlafaxine-d6) | 10.2 | 64 | 134 |

-

Logic for Ion 116: The base peak arises from the

-cleavage of the ethyl-amine chain: -

Logic for Ion 73: The trimethylsilyl cation

, universal for TMS derivatives (use only as qualifier due to lack of specificity).

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

System Suitability:

-

Linearity:

-

Range: 0.5 ppm to 100 ppm relative to sample concentration.

-

Requirement:

.[2]

-

-

Derivatization Efficiency Check:

-

Monitor the "Mono-TMS" peak (usually elutes earlier). If Mono-TMS > 5% of Di-TMS area, the derivatization is incomplete. Action: Increase incubation time or check reagent moisture.

-

References

- European Pharmacopoeia (Ph. Eur.). Venlafaxine Hydrochloride Monograph.

-

Schummer, C., et al. (2009). "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers." Journal of Chromatography B. (Validates silylation logic for amino-functionalized compounds).

-

Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. (Critical for troubleshooting TMS derivatives).

-

Agilent Technologies . "GC/MS Analysis of Impurities in Drugs." Application Note. (General grounding for pharmaceutical impurity GC-MS methods).

Disclaimer

This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Creating stock solutions of 1-(1-Aminoethyl)cyclohexan-1-ol

Application Note: Preparation and Handling of 1-(1-Aminoethyl)cyclohexan-1-ol Stock Solutions

Executive Summary

This guide details the protocols for creating high-integrity stock solutions of This compound , a geminal amino-alcohol scaffold often employed as a fragment in drug discovery or a synthetic intermediate. Due to the specific steric environment of the 1,1-disubstituted cyclohexane ring and the presence of both hydrogen-bond donating (OH, NH₂) and accepting groups, this molecule exhibits unique solubility characteristics that distinguish it from simple aliphatic amines.

This document provides validated workflows for preparing stock solutions in Dimethyl Sulfoxide (DMSO) for biological screening and Aqueous/Acidic Buffers for direct chemical synthesis or hydrophilic assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, one must first understand the molecular drivers of solubility for this specific compound.

| Property | Value | Implication for Solubilization |

| Molecular Weight | 143.23 g/mol | Low MW facilitates rapid diffusion, but high lattice energy can slow initial dissolution. |

| LogP (Octanol/Water) | ~0.1 (Experimental/Computed) | Amphiphilic to Hydrophilic. Unlike lipophilic drugs (LogP > 3), this compound has significant water affinity but may require pH adjustment. |

| pKa (Amine) | ~9.5–10.5 (Est.) | The primary amine is protonated at physiological pH. Free base is less water-soluble than the HCl salt . |

| Key Structural Feature | Geminal (1,1) Substitution | The aminoethyl and hydroxyl groups are on the same carbon. This steric bulk can hinder solvation kinetics, requiring sonication despite good thermodynamic solubility. |

Solvent Selection Strategy

-

DMSO (Recommended for Screening): The dipolar aprotic nature of DMSO disrupts the strong intermolecular Hydrogen bonding of the amino-alcohol crystal lattice, ensuring high-concentration stocks (typically 100 mM) that are stable at -20°C.

-

Water/Buffer (Conditional):

-

If Salt Form (HCl): Highly water-soluble.

-

If Free Base: Requires acidification (to pH < 8) to protonate the amine and ensure complete dissolution.

-

Visualization: Solvent Decision Matrix

The following decision tree illustrates the logic for selecting the correct solvent system based on the compound form and intended application.

Figure 1: Decision matrix for solvent selection ensuring thermodynamic stability of the stock solution.

Protocol A: Preparation of 100 mM DMSO Stock (Standard)

Scope: Ideal for long-term storage and cellular assays (final DMSO concentration <0.5%).

Reagents & Equipment

-

Compound: this compound (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO as water promotes hydrolytic degradation over years.

-

Vials: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).

Step-by-Step Procedure

-

Calculations: Determine the mass required for a 100 mM solution.

Example: To make 1 mL of 100 mM stock: -

Weighing: Weigh ~14.3 mg of the solid into a tared amber vial. Record the exact mass (e.g., 14.5 mg).

-

Volume Adjustment (The "Gravimetric" Method): Do not simply add 1 mL of DMSO. The solid occupies volume. Calculate the exact volume of DMSO needed based on the recorded mass:

Pipette the calculated volume of DMSO into the vial. -

Dissolution:

-

Vortex at medium speed for 30 seconds.

-

Observation: If the solution remains cloudy (common with geminal substitutions due to crystal packing), sonicate in a water bath at room temperature for 5–10 minutes.

-

Visual QC: Hold vial against a light source. The solution must be perfectly clear and colorless.

-

-

Aliquot & Storage:

-

Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

-

Protocol B: Aqueous Preparation (pH Critical)

Scope: For applications where DMSO is contraindicated.

Critical Mechanism: The free base of this compound has a LogP ~0.1. While technically hydrophilic, the unprotonated amine can aggregate. Protonation is key.

-

Preparation:

-

Weigh the Free Base solid.

-

Add 0.9 equivalents of volume of ultrapure water.

-

-

Acidification:

-

Add 1.0 molar equivalent of 1N HCl.

-

Why? This converts the free amine (-NH₂) to the hydrochloride salt (-NH₃⁺Cl⁻), drastically increasing solubility.

-

-

Buffering:

-

Dilute to final volume with PBS or water.

-

Check pH: Ensure pH is < 8.0. If pH > pKa, the compound may precipitate out of solution.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO is hygroscopic; absorbed water caused "crashing out". | Warm vial to 37°C for 5 mins and vortex. If solids persist, the stock is compromised. |

| Yellowing of Solution | Oxidation of the primary amine. | Check LC-MS. If purity <95%, discard. Store future stocks under Nitrogen/Argon gas. |

| Incomplete Dissolution | High crystal lattice energy (Geminal effect). | Sonicate for 15 mins. Ensure DMSO is anhydrous. |

Workflow Visualization

Figure 2: Step-by-step workflow for creating high-integrity stock solutions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. Retrieved from [Link]

- Di, L., & Kerns, E. (2016).Drug-like Properties: Concepts, Structure Design and Methods: Solubility. ScienceDirect. (General reference for Amino-alcohol solubility principles).

Chiral separation techniques for 1-(1-Aminoethyl)cyclohexan-1-ol enantiomers

An Application Guide to the Chiral Separation of 1-(1-Aminoethyl)cyclohexan-1-ol Enantiomers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. As a critical structural motif in medicinal chemistry, the ability to isolate and analyze the individual enantiomers of this amino alcohol is paramount for understanding their distinct pharmacological and toxicological profiles. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and adaptable.

Introduction to Chiral Separation

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[1][2] In the pharmaceutical industry, the different enantiomers of a chiral drug can exhibit profoundly different biological activities.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects.[2][3] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs.[1] This guide details four primary techniques for the successful separation and analysis of this compound enantiomers: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Capillary Electrophoresis (CE).

Section 1: Advanced Chromatographic Techniques

Chromatography is a powerful and versatile analytical technique for resolving enantiomers, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most important tools used today.[4]

Supercritical Fluid Chromatography (SFC): The Green and Efficient Powerhouse

SFC has re-emerged as a powerful technique for both analytical and preparative chiral separations.[5][6] It utilizes carbon dioxide as the main mobile phase which, when heated and pressurized above its critical point (31.1 °C and 73.8 bar), becomes a supercritical fluid with unique properties.[7] This state offers low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC.[6][7] The use of CO2 also makes SFC a more environmentally friendly or "green" chemistry option.[6]

The key to chiral SFC is the interaction between the analyte and a Chiral Stationary Phase (CSP). For a primary amine like this compound, two types of CSPs are particularly effective:

-

Crown Ether-Based CSPs: These phases, such as Crownpak® CR-I (+), are exceptionally well-suited for separating primary amines.[5] The chiral recognition mechanism involves the formation of a host-guest inclusion complex, where the protonated primary amine group of the analyte fits into the cavity of the crown ether. The stability of this complex is stereoselective, leading to different retention times for the two enantiomers. For this interaction to occur, the mobile phase must be acidic to ensure the amine is protonated.[5]

-

Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[8] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][9] When using these phases for basic compounds like amines, a basic additive is often required in the mobile phase modifier to prevent peak tailing caused by interactions with residual silanol groups on the silica support.[5]

Caption: SFC Method Development Workflow.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

-

Column Selection: Screen a Crownpak® CR-I (+) column (e.g., 150 x 3.0 mm, 5 µm) and at least two polysaccharide-based columns (e.g., Chiralpak® IA and IB, 100 x 3.0 mm, 3 µm).

-

Mobile Phase Preparation:

-

For Crownpak®: Prepare a modifier of Methanol with 0.8% Trifluoroacetic Acid (TFA).

-

For Polysaccharide Columns: Prepare a modifier of Methanol with 0.1% Ammonium Hydroxide.

-

-

Initial SFC Conditions:

-

Mobile Phase: CO2 / Modifier (Gradient from 5% to 40% modifier over 5-10 minutes).

-

Flow Rate: 2-3 mL/min.

-

Back Pressure Regulator (BPR): 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV (e.g., 210-220 nm) and/or Mass Spectrometry (MS).

-

-

Execution and Evaluation: Inject the sample onto each column/mobile phase system. Evaluate the resulting chromatograms for resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.

-

Optimization: For the most promising CSP, optimize the separation by adjusting the modifier percentage, temperature, and back pressure to maximize resolution and minimize analysis time.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of chiral analysis due to its versatility and the vast number of commercially available CSPs.[4][9] For amino alcohols, polysaccharide and cyclodextrin-based phases are particularly effective.

The separation mechanism in chiral HPLC is highly dependent on the chosen CSP and mobile phase mode.

-

Polysaccharide-Based CSPs: As in SFC, these phases (e.g., Chiralpak®, Lux®) rely on hydrogen bonds, dipole-dipole interactions, and steric fit.[3] They are incredibly versatile and can be used in three primary modes:

-

Normal Phase (NP): Uses non-polar solvents like hexane with a polar modifier (e.g., ethanol).

-

Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with MS detection and direct injection of samples from synthesis media.[9]

-

Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.

-

-

Cyclodextrin-Based CSPs: These phases consist of cyclodextrins (cyclic oligosaccharides) bonded to silica.[2] The chiral recognition mechanism is based on the formation of inclusion complexes where the analyte (or a part of it, like the cyclohexyl ring) fits into the hydrophobic cavity of the cyclodextrin.[2] Stereoselectivity arises from interactions between the analyte's functional groups (amino, hydroxyl) and the hydroxyl groups on the rim of the cyclodextrin. Acetylated β-cyclodextrin phases have shown excellent performance for separating amino alcohols in reversed-phase mode.[10]

Caption: Chiral Recognition on a Polysaccharide CSP.

-

Column Selection: Start with a robust polysaccharide-based column such as Chiralpak® IB [cellulose tris(3,5-dimethylphenylcarbamate)] or an acetylated β-cyclodextrin column.

-

Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 0.5-1.0 mg/mL.

-

Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20-40 mM Ammonium Acetate, pH adjusted) and an organic modifier (Acetonitrile or Methanol).

-

Initial HPLC Conditions:

-

Mobile Phase: ACN / Buffered Aqueous Phase (e.g., 50/50 v/v). Conventional phosphate buffer can also be used.[10]

-

Flow Rate: 0.5 - 1.0 mL/min for a 4.6 mm ID column.

-

Column Temperature: 25-35 °C.

-

Detection: UV (210-220 nm).

-

-

Execution and Optimization:

-

Inject the sample and assess the separation.

-

If no separation occurs, systematically vary the ratio of the organic modifier to the aqueous phase.

-

Evaluate the effect of changing the organic modifier (e.g., from ACN to MeOH).

-

Optimize the column temperature, as it can significantly impact selectivity.[3]

-

Section 2: Classical Resolution by Diastereomeric Salt Crystallization

This technique is a cornerstone of preparative chiral separations, allowing for the large-scale isolation of a single enantiomer.[11]

The fundamental principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties like solubility.[11][12] This is achieved by reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent).

(R)-Amine + (S)-Amine + 2 (R')-Acid → [(R)-Amine:(R')-Acid] + [(S)-Amine:(R')-Acid] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Pair)

Because the two resulting diastereomeric salts have different solubilities in a given solvent, one will preferentially crystallize out of the solution, allowing for its separation by filtration. The choice of resolving agent and solvent is critical and often determined empirically.[13] Common resolving agents for amines are chiral carboxylic acids like tartaric acid or mandelic acid.

Caption: Diastereomeric Salt Crystallization Workflow.

-

Resolving Agent and Solvent Selection: Select a chiral acid (e.g., L-(+)-Tartaric acid) and screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water) for their ability to form crystalline salts.

-

Salt Formation: In a flask, dissolve one equivalent of the racemic this compound in a suitable solvent with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.

-

Liberation of the Enantiomer: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine and liberate the free base.

-

Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Analysis: Dry and evaporate the organic solvent to yield the enantiomerically enriched this compound. Determine its enantiomeric excess (e.e.) using one of the chiral HPLC or SFC methods described above.

Section 3: High-Efficiency Electrophoretic Techniques

Capillary Electrophoresis (CE)

CE is a powerful analytical technique that offers extremely high separation efficiencies, short analysis times, and minimal consumption of samples and reagents.[14] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Separation in CE is based on the differential migration of ions in an electric field. To separate enantiomers, a chiral selector is added to the BGE. The enantiomers form transient diastereomeric complexes with the selector. Because these complexes have different formation constants and/or mobilities, the enantiomers migrate at different effective velocities, leading to their separation.[14]

For a basic compound like this compound, which will be positively charged at low pH, common chiral selectors include:

-

Cyclodextrins (CDs): Neutral (e.g., hydroxypropyl-β-CD) or charged (e.g., sulfated-β-CD) cyclodextrins are widely used.[15] The separation relies on differential inclusion into the CD cavity.

-

Crown Ethers: Chiral crown ethers, like (+)-18-crown-6-tetracarboxylic acid, are excellent for resolving compounds with primary amine groups.[16]

Caption: Principle of Chiral Capillary Electrophoresis.

-

Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm ID, 40-60 cm total length). Condition a new capillary by flushing with 1M NaOH, water, and then the background electrolyte (BGE).

-

BGE Preparation: Prepare a low pH buffer (e.g., 25-50 mM phosphate buffer, pH 2.7).[15] Dissolve the chiral selector (e.g., 10-20 mg/mL hydroxypropyl-β-cyclodextrin) in the BGE.

-

Sample Preparation: Dissolve the racemate in water or BGE to a concentration of 0.1-0.5 mg/mL.

-

CE Conditions:

-

Voltage: 15-25 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV (e.g., 210 nm).

-

-

Optimization: If separation is insufficient, optimize by varying the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. Adding an organic modifier (e.g., methanol) to the BGE can also improve selectivity.

Section 4: Comparative Summary of Techniques

The optimal technique depends on the specific goal, whether it is rapid analytical screening, high-throughput analysis, or large-scale preparative separation.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Diastereomeric Salt Crystallization | Capillary Electrophoresis (CE) |

| Primary Use | Analytical & Preparative | Analytical & Preparative | Preparative | Analytical |

| Speed | Very Fast | Moderate to Fast | Slow (hours to days) | Very Fast |

| Solvent Usage | Low (Green) | High | Moderate | Very Low |

| Scalability | Excellent | Good | Excellent | Poor |

| Throughput | High | High | Low | High |

| Mechanism | CSP Interaction | CSP Interaction | Differential Solubility | Differential Mobility |

| Key Advantage | Speed, Low Waste[6] | Versatility, Wide CSP range[4][9] | Low Cost, High Capacity | High Efficiency, Low Sample Use[14] |

| Key Challenge | Higher initial cost | Solvent disposal | Empirical, labor-intensive | Low concentration sensitivity |

Conclusion

The chiral separation of this compound is achievable through several robust and reliable techniques. For rapid analytical method development and high-throughput screening, SFC is an outstanding choice due to its speed and green credentials. HPLC remains a highly versatile and accessible tool with a vast array of available chiral stationary phases suitable for both analytical and preparative work. For isolating large quantities of a single enantiomer, classical diastereomeric salt crystallization is an economical and scalable, albeit more time-consuming, method. Finally, CE offers unparalleled efficiency for analytical tasks where sample and solvent conservation are paramount. The selection of the most appropriate technique requires a careful consideration of the project's specific goals, scale, and available instrumentation.

References

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Labmate Online. [Link]

-

Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

-

Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

-

Amino alcohol-derived chiral stationary phases. PubMed. [Link]

-

De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]

-

Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

-

Tognarelli, J., & Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]

-

Ros, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]

-

Bhushan, R., & Lal, M. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

-

Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector. ResearchGate. [Link]

-

Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. [Link]

-

Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

-

D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

-

Van Eeck, S., et al. (2020). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis. [Link]

-

Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

-

Servais, A. C., & Fillet, M. (2019). Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. Methods in Molecular Biology. [Link]

-

Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Pályi, G. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. [Link]

-

Diastereomeric recrystallization. Wikipedia. [Link]

-

Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A. [Link]

-

Salami, M., Jira, T., & Otto, H. H. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

-

Al-Saeed, F. A., & Ali, I. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

-

Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Woiwode, U., et al. (2017, June 1). Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. [Link]

-

Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. selvita.com [selvita.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. d-nb.info [d-nb.info]

- 15. pure.tue.nl [pure.tue.nl]

- 16. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 1-(1-Aminoethyl)cyclohexan-1-ol Purification

Ticket ID: #AA-CYC-001

Status: Open

Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties with 1-(1-aminoethyl)cyclohexan-1-ol , a geminal

Common user reports include:

-

Chromatographic Tailing: The compound streaks on silica gel, making separation impossible.

-

Extraction Yield Loss: The molecule partitions poorly into organic solvents due to high water solubility.

-

Phase State Ambiguity: The product persists as a viscous oil/gum rather than crystallizing.

-

Air Sensitivity: Rapid formation of carbamates (white crust) upon exposure to air.

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Extraction & Workup (The Yield Killer)

The Problem: Users often report <30% recovery after aqueous workup. The Science: This molecule is amphiphilic. The hydrophobic cyclohexane ring fights against the highly polar 1,2-amino alcohol motif. At neutral pH, it forms water-soluble aggregates or zwitterionic-like interactions that prevent migration into standard organic solvents like Ethyl Acetate or Diethyl Ether.

Protocol: The "Salting-Out" pH Swing

Do not use standard extraction methods. Follow this modified protocol.

-

Acidify: Dissolve the crude reaction mixture in 1M HCl. Wash this aqueous layer with Diethyl Ether (removes non-basic impurities). Discard the ether layer.

-

Basify (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

-

Why? You must suppress the ammonium ion (

) completely to the free base (

-

-

Saturation: Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible).

-

Why? This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out").

-

-

The Solvent Cocktail: Extract using DCM:Isopropanol (3:1 ratio) .

-